Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate
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Overview
Description
Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate is a chemical compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry . This compound, in particular, is known for its potential pharmacological properties and is used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate typically involves the reaction of 7-chloro-1,6-naphthyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted naphthyridine derivatives.
Oxidation: Formation of naphthyridine N-oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Hydrolysis: Formation of 2-(7-chloro-1,6-naphthyridin-2-yl)acetic acid.
Scientific Research Applications
Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets are still under investigation, but studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate can be compared with other naphthyridine derivatives such as:
1,6-Naphthyridine: Known for its antimicrobial properties.
1,8-Naphthyridine: Used in the treatment of bacterial infections.
2,7-Naphthyridine: Studied for its anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C12H11ClN2O2 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)5-9-4-3-8-7-14-11(13)6-10(8)15-9/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
TZCPEADKUGGIIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC(=NC=C2C=C1)Cl |
Origin of Product |
United States |
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